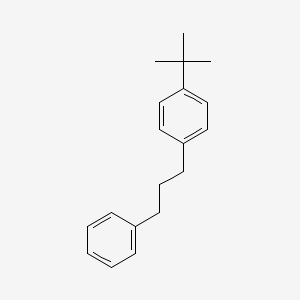![molecular formula C22H24N2O2 B14261371 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol CAS No. 163122-31-4](/img/structure/B14261371.png)
2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol is an organic compound with a complex structure that includes two phenol groups and a dimethyl-substituted phenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under oxidative conditions.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The fully reduced form of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Industry: Used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol involves its ability to form stable complexes with metal ions. This is due to the presence of nitrogen and oxygen donor atoms in its structure, which can coordinate with metal centers. The compound’s antioxidant properties are attributed to the phenol groups, which can donate hydrogen atoms to neutralize free radicals .
類似化合物との比較
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: Similar in structure but lacks the phenol groups.
4,5-Dimethyl-1,2-phenylenediamine: Another related compound used in the synthesis of various derivatives.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Shares a similar core structure but with different functional groups.
Uniqueness
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol is unique due to its combination of phenol and diamine functionalities, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions
特性
CAS番号 |
163122-31-4 |
|---|---|
分子式 |
C22H24N2O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
2-[[2-[(2-hydroxyphenyl)methylamino]-4,5-dimethylanilino]methyl]phenol |
InChI |
InChI=1S/C22H24N2O2/c1-15-11-19(23-13-17-7-3-5-9-21(17)25)20(12-16(15)2)24-14-18-8-4-6-10-22(18)26/h3-12,23-26H,13-14H2,1-2H3 |
InChIキー |
VPVVAUNAVPTQBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)NCC2=CC=CC=C2O)NCC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


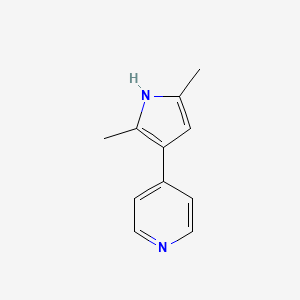
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
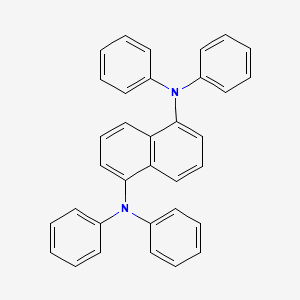
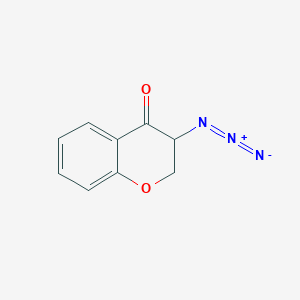
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
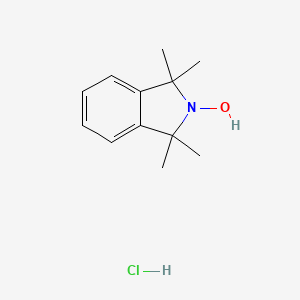


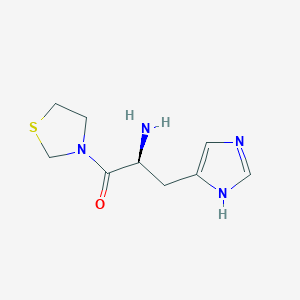

![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)

